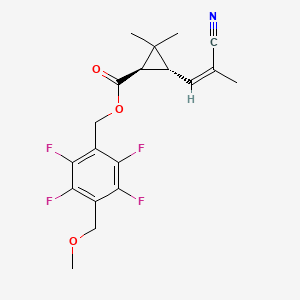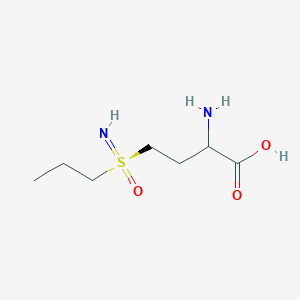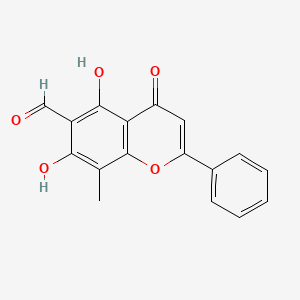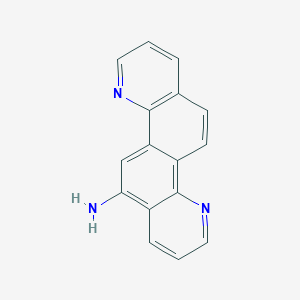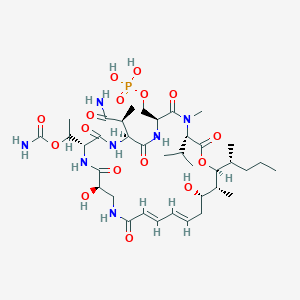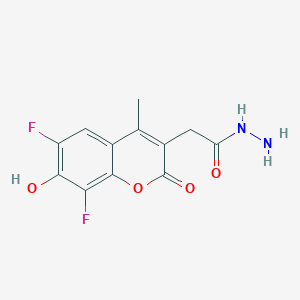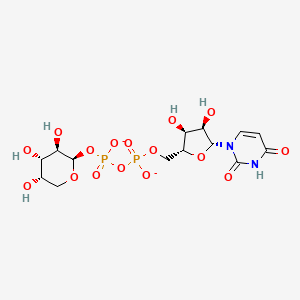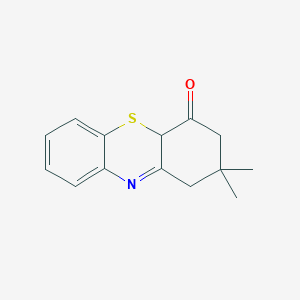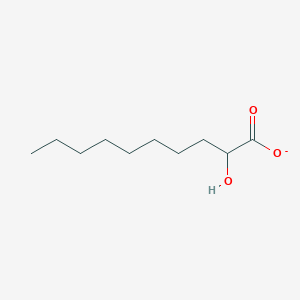
alpha-Hydroxydecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxydecanoate is a 2-hydroxy fatty acid anion that is the conjugate base of 2-hydroxydecanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a 2-hydroxy fatty acid anion and a medium-chain fatty acid anion. It is a conjugate base of a 2-hydroxydecanoic acid.
科学的研究の応用
Biocatalytic Strategies for Synthesis
Alpha-hydroxy ketones, including alpha-Hydroxydecanoate, are significant in the pharmaceutical industry for their utility in producing antidepressants, inhibitors for Alzheimer's treatment, antitumor antibiotics, and other fine chemicals. Biocatalytic methods have been developed for efficient production, such as using thiamine diphosphate-dependent lyases, hydrolases for dynamic kinetic resolutions, and whole-cell redox processes. These strategies offer environmentally friendly synthesis with high yields and enantioselectivities (Hoyos et al., 2010).
Cosmetic and Dermatological Uses
Alpha-Hydroxy acids (alphaHAs), including alpha-Hydroxydecanoate, are used in cosmetic ingredients to reduce signs of aging and improve skin health. They have applications in antiaging skin care products and treatments for hyperpigmentation and acne. However, they can also increase skin sensitivity to ultraviolet radiation (Kornhauser et al., 2009), (Green et al., 2009).
Biodegradable Polymer Synthesis
Alpha-Hydroxydecanoate is used in synthesizing biodegradable polymers, such as polydepsipeptides, for various biomedical applications like tissue engineering. These polymers are valuable due to their biodegradability and versatility in medical applications (Feng et al., 2010), (Li et al., 2006).
Mitochondrial Function Modulation
Research indicates that compounds like 5-hydroxydecanoate can modulate mitochondrial function and potentially protect against cell damage caused by neurotoxins, suggesting a role in neurological research and therapy (Lee et al., 2007).
特性
製品名 |
alpha-Hydroxydecanoate |
|---|---|
分子式 |
C10H19O3- |
分子量 |
187.26 g/mol |
IUPAC名 |
2-hydroxydecanoate |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/p-1 |
InChIキー |
GHPVDCPCKSNJDR-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCC(C(=O)[O-])O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




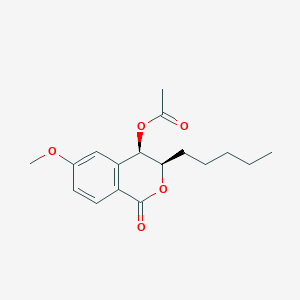
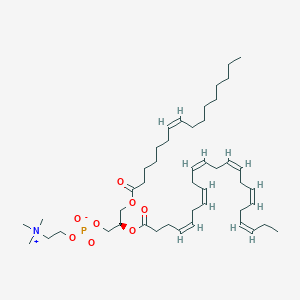
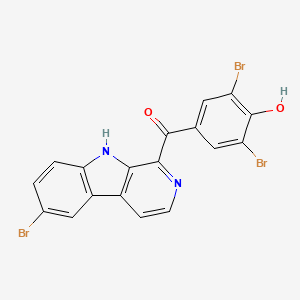
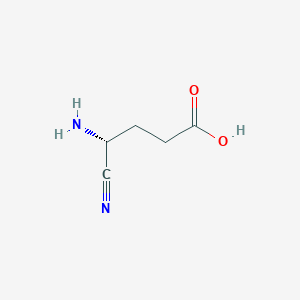
![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)
